molecular formula C21H18N4O B8729569 280Xkm6Z2K CAS No. 1303515-32-3

280Xkm6Z2K

Cat. No.: B8729569
CAS No.: 1303515-32-3
M. Wt: 342.4 g/mol
InChI Key: VVZNCSHIBODHMZ-UZLBHIALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BI-187004 is a selective inhibitor of the enzyme 11beta-hydroxysteroid dehydrogenase-1 (11beta-HSD1). This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, which is involved in various metabolic processes. BI-187004 has been studied for its potential therapeutic applications in conditions such as type 2 diabetes mellitus, obesity, and metabolic syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BI-187004 involves multiple steps, including the preparation of intermediates and their subsequent reactions. One of the key steps in the synthesis is the formation of the benzimidazole ring, which is achieved through the reaction of appropriate starting materials under controlled conditions. The final product is purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of BI-187004 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

BI-187004 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

BI-187004 exerts its effects by selectively inhibiting the enzyme 11beta-HSD1. This inhibition reduces the conversion of inactive cortisone to active cortisol, thereby modulating cortisol levels in tissues. The reduction in cortisol levels can lead to improved insulin sensitivity, reduced visceral fat, and overall better metabolic health .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BI-187004

BI-187004 is unique due to its high selectivity for 11beta-HSD1 and its favorable pharmacokinetic profile, which allows for once-daily dosing. Its ability to significantly inhibit 11beta-HSD1 in both liver and adipose tissue makes it a promising candidate for treating metabolic disorders .

Properties

CAS No.

1303515-32-3

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

(4aR,9aS)-1-(3H-benzimidazole-5-carbonyl)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b]pyridine-6-carbonitrile

InChI

InChI=1S/C21H18N4O/c22-11-13-3-4-14-10-20-16(17(14)8-13)2-1-7-25(20)21(26)15-5-6-18-19(9-15)24-12-23-18/h3-6,8-9,12,16,20H,1-2,7,10H2,(H,23,24)/t16-,20+/m1/s1

InChI Key

VVZNCSHIBODHMZ-UZLBHIALSA-N

Isomeric SMILES

C1C[C@H]2[C@H](CC3=C2C=C(C=C3)C#N)N(C1)C(=O)C4=CC5=C(C=C4)N=CN5

Canonical SMILES

C1CC2C(CC3=C2C=C(C=C3)C#N)N(C1)C(=O)C4=CC5=C(C=C4)N=CN5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.